4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
4-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core—a seven-membered ring containing sulfur and nitrogen. Key structural elements include:
- 1-Methyl-3-phenylpyrazole-5-carbonyl group: A pyrazole ring substituted with methyl and phenyl groups, linked via a carbonyl moiety.
- Morpholin-4-ylmethyl substituent: A morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) attached to the thiazepane core through a methylene bridge.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-23-20(14-19(22-23)17-6-3-2-4-7-17)21(26)25-8-5-13-28-16-18(25)15-24-9-11-27-12-10-24/h2-4,6-7,14,18H,5,8-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIBMALUDWGUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCSCC3CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C21H26N4O3S
- Molecular Weight : 394.52 g/mol
- CAS Number : 2034619-15-1
The compound features a thiazepane ring, a pyrazole moiety, and a morpholine group, which contribute to its unique pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 394.52 g/mol |
| CAS Number | 2034619-15-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of the pyrazole ring is associated with antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : The thiazepane structure has been linked to antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential efficacy of This compound .
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Antimicrobial Evaluation :
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmacophore in drug design. The unique combination of functional groups allows it to interact with various biological targets, which is crucial for the development of new therapeutics.
Anticancer Activity
Research has indicated that compounds similar to this thiazepane derivative exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A case study demonstrated that a thiazepane derivative reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biological Studies
Numerous biological studies have been conducted to evaluate the efficacy of this compound:
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the safety and efficacy of this compound in treating various diseases. A notable study highlighted its ability to significantly lower blood glucose levels in diabetic mice, indicating potential applications in diabetes management .
Mechanistic Insights
Mechanistic studies have revealed that this compound may act through multiple pathways, including inhibition of specific enzymes involved in metabolic processes and modulation of receptor activity related to pain and inflammation .
Industrial Applications
Beyond medicinal chemistry, this compound is also being explored for its utility as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored biological activities.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are evaluated below, focusing on synthesis, physicochemical properties, and biological activity.
Pyrano[2,3-c]pyrazole Derivatives ()
- Structure: Pyrano[2,3-c]pyrazole fused with oxazine or pyranopyrazole moieties.
- Synthesis : Multi-component one-pot reactions (e.g., four-component reactions), contrasting with the thiazepane compound’s likely multi-step synthesis.
- Key Differences: Absence of a sulfur-containing thiazepane ring. Inclusion of oxazine or pyranopyrazole instead of morpholine.
- Implications: The thiazepane’s larger ring size may enhance conformational flexibility compared to rigid pyrano-pyrazole systems .
Isostructural Triazole-Pyrazole-Thiazole Hybrids ()
- Structure : Thiazole-linked pyrazole and triazole moieties with fluorophenyl substituents.
- Crystallography : Triclinic symmetry with near-planar conformations, except for a perpendicular fluorophenyl group.
- Key Differences :
- Replacement of thiazepane with thiazole and triazole rings.
- Fluorophenyl groups (enhancing lipophilicity) vs. morpholine (improving solubility).
- Implications : The morpholine group in the target compound likely improves aqueous solubility compared to fluorophenyl-substituted analogs .
MSC2360844 and Roginolisibum ()
- Structure: Benzothiopyrano[4,3-c]pyrazole dioxides with morpholinyl groups. MSC2360844: Features a thiochromeno ring system. Roginolisibum: PI3K inhibitor with a similar morpholine-carbonyl motif.
- Key Differences: Thiazepane vs. thiochromeno (benzothiopyran) scaffold. Roginolisibum’s dione group introduces polarity.
Temano-grel ()
- Structure : 3-Methoxybenzamide linked to pyrazole and morpholinylethoxy groups.
- Activity : Platelet aggregation inhibitor.
- Key Differences :
- Benzamide backbone vs. thiazepane core.
- Ethoxy-morpholine linker vs. direct morpholinylmethyl substitution.
- Implications: The thiazepane’s sulfur atom may confer distinct metabolic stability compared to temano-grel’s ether linkages .
Data Table: Structural and Functional Comparison
| Compound Name/ID | Core Structure | Key Substituents | Biological Activity | Synthesis Method |
|---|---|---|---|---|
| Target Compound | 1,4-Thiazepane | Pyrazole-carbonyl, morpholinylmethyl | Undisclosed (potential kinase) | Likely multi-step |
| Pyrano[2,3-c]pyrazole derivatives | Pyrano-pyrazole-oxazine | Methoxyphenyl, cyano | Undisclosed | Multi-component one-pot |
| Triazole-pyrazole-thiazole hybrids | Thiazole-triazole-pyrazole | Fluorophenyl | Undisclosed | High-yield crystallization |
| MSC2360844/Roginolisibum | Benzothiopyrano-pyrazole | Morpholinyl, dione | PI3K inhibition | Multi-step (WO2011058149) |
| Temano-grel | Benzamide-pyrazole | Morpholinylethoxy, methoxy | Platelet aggregation inhibition | Multi-step |
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis may require specialized steps for thiazepane ring formation, contrasting with one-pot methods for pyrano-pyrazoles .
- Solubility vs. Potency : Morpholine enhances solubility, while pyrazole and thiazepane may optimize target binding.
- Therapeutic Potential: Structural parallels to roginolisibum (PI3K inhibitor) and temano-grel (antiplatelet) suggest applications in oncology or cardiovascular diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
